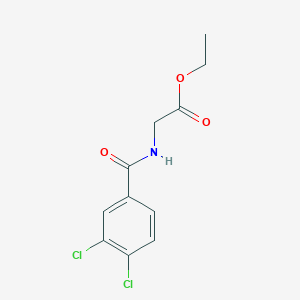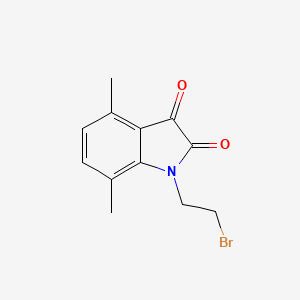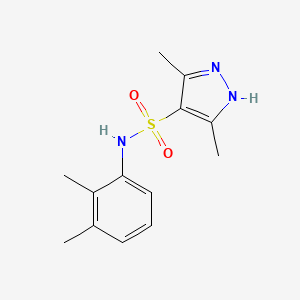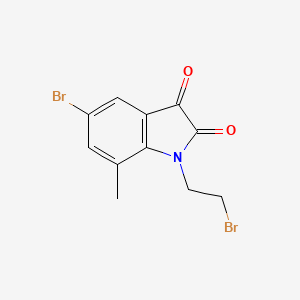![molecular formula C20H20FN3OS B7543644 N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide](/img/structure/B7543644.png)
N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor signaling, which plays a critical role in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用机制
N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide selectively binds to the active site of BTK and inhibits its enzymatic activity. This leads to inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of malignant B-cells.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in malignant B-cells and inhibit their proliferation. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab, in preclinical models of B-cell malignancies.
实验室实验的优点和局限性
One of the main advantages of N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for B-cell malignancies. However, one limitation of this compound is its potential toxicity, particularly in the context of long-term treatment.
未来方向
There are several potential future directions for the development and use of N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide. These include:
1. Combination therapy: this compound has shown promising results in combination with other anti-cancer agents, such as rituximab. Further studies are needed to determine the optimal combination therapies for different types of B-cell malignancies.
2. Biomarker identification: Biomarkers that predict response to this compound could help identify patients who are most likely to benefit from this therapy.
3. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of B-cell malignancies. Further studies are needed to determine the safety and efficacy of this agent in larger patient populations.
4. Alternative targets: BTK is not the only target in B-cell receptor signaling. Other targets, such as SYK and PI3K, could also be targeted with small molecule inhibitors like this compound.
In conclusion, this compound is a promising small molecule inhibitor that targets BTK and has shown potent activity in preclinical models of B-cell malignancies. Further studies are needed to determine its safety and efficacy in clinical trials and to identify optimal combination therapies and biomarkers for patient selection.
合成方法
The synthesis of N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide involves several steps, including the reaction of 4-fluoroaniline with thioamide to form the intermediate 2-(4-fluoroanilino)-1,3-thiazole-4-carboxamide. This intermediate is then reacted with 4-bromoacetophenone to form the final product, this compound.
科学研究应用
N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells.
属性
IUPAC Name |
N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-20(2,3)18(25)22-15-8-4-13(5-9-15)17-12-26-19(24-17)23-16-10-6-14(21)7-11-16/h4-12H,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXXKNBHDPVURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7543569.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B7543570.png)
![4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline](/img/structure/B7543574.png)
![4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine hydroiodide](/img/structure/B7543588.png)
![3-butoxy-N-[(5-methylfuran-2-yl)methyl]propan-1-amine](/img/structure/B7543595.png)
![2-[(Difluoromethyl)sulfonyl]-4-nitroaniline](/img/structure/B7543603.png)





![4-{4-[5-(2-Chloro-6-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7543649.png)

